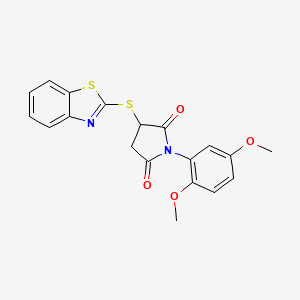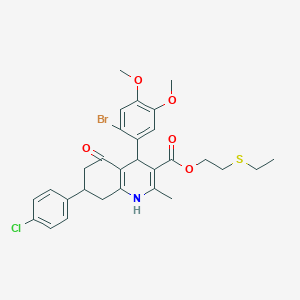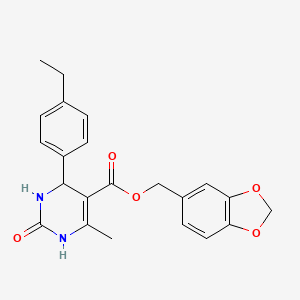![molecular formula C21H33N3O2 B4968766 N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. It is also believed to modulate the activity of glutamate, an excitatory neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to modulate the activity of glutamate, which can have an impact on various physiological processes such as memory and learning. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various research applications. It is also relatively stable and can be stored for an extended period, making it convenient for lab experiments. However, one of the limitations is its relatively high cost, which can be a significant barrier for researchers with limited funding.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X. One of the potential directions is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its mechanism of action in more detail, which can provide insights into its potential use in various physiological processes. Additionally, further studies can be conducted to investigate its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells in vitro.
Conclusion
In conclusion, this compound X is a novel chemical this compound that has gained significant attention in the field of scientific research. Its potential use in various research applications such as the treatment of neurological disorders and cancer has been extensively studied, and it has shown promising results. Further research is needed to investigate its mechanism of action and potential use in various physiological processes.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X involves a multistep process that includes the reaction of 4-isopropylphenyl magnesium bromide with 1,2-oxazinan-2-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the obtained amine with 3-(1,2-oxazinan-2-yl)propanoyl chloride to yield this compound X. This synthesis method has been optimized to yield high purity and yield of the this compound.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential use in various scientific research applications. It has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(oxazinan-2-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17(2)18-7-9-19(10-8-18)22-20-6-5-12-23(16-20)21(25)11-14-24-13-3-4-15-26-24/h7-10,17,20,22H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAKCHBEMOXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
![1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)

![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate](/img/structure/B4968737.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)
![1,7-dimethyl-3-(3-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4968754.png)

![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)


![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)